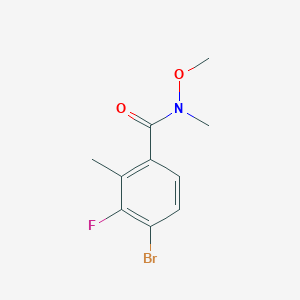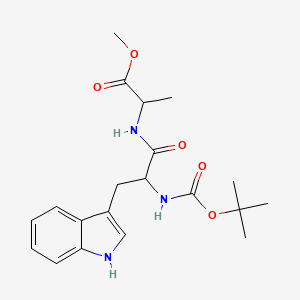
Methyl N-(tert-butoxycarbonyl)tryptophylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is a complex organic compound that features an indole moiety Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected indole derivative is then coupled with methyl 2-amino propanoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate can undergo various types of chemical reactions:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its indole moiety, which is known for its biological activity.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in studies related to cell biology and pharmacology due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is unique due to its specific structure, which combines an indole moiety with a tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
63430-66-0 |
|---|---|
Fórmula molecular |
C20H27N3O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C20H27N3O5/c1-12(18(25)27-5)22-17(24)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,24)(H,23,26) |
Clave InChI |
HZFZVKVJXSPTNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


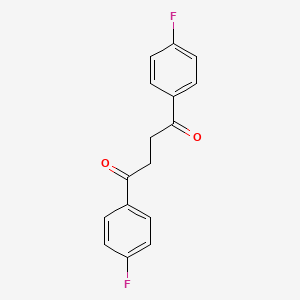
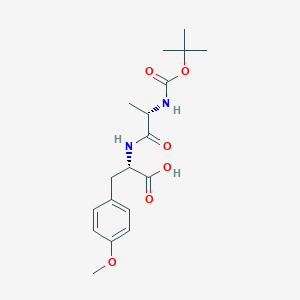
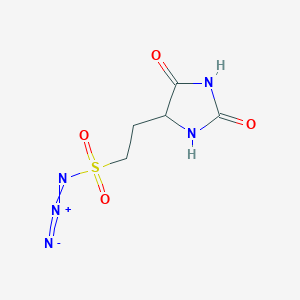
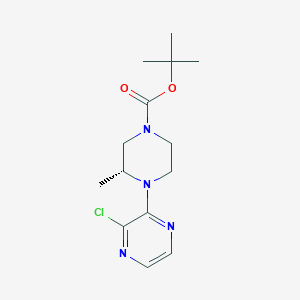
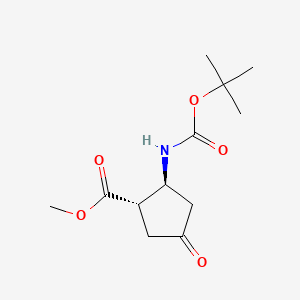
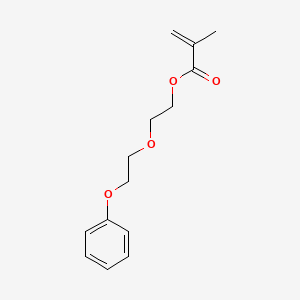
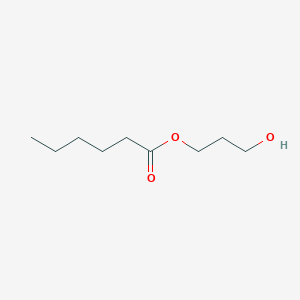

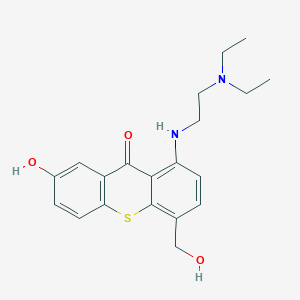
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
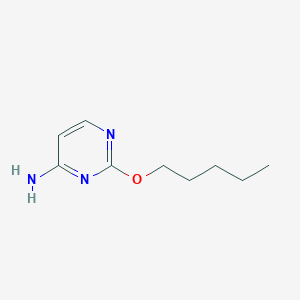
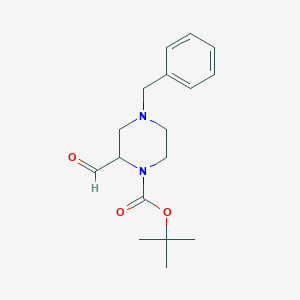
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
